molecular formula C15H14O B1314917 1-Benzyloxy-3-vinylbenzene CAS No. 173098-21-0

1-Benzyloxy-3-vinylbenzene

Cat. No.: B1314917
CAS No.: 173098-21-0
M. Wt: 210.27 g/mol
InChI Key: JMICBPQOGKQNSA-UHFFFAOYSA-N
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Description

. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyloxy-3-vinylbenzene can be synthesized through several methods. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically uses boronic acids or esters as reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Benzyloxy-3-vinylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The benzylic position is particularly reactive and can be oxidized to form benzoic acids using reagents like potassium permanganate (KMnO4) under acidic conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic ring is substituted by electrophiles.

    Bromination: The benzylic carbon can be brominated using N-bromosuccinimide (NBS) under radical conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) under acidic conditions.

    Substitution: Various electrophiles under appropriate conditions.

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

Major Products Formed

    Oxidation: Benzoic acids.

    Substitution: Substituted aromatic compounds.

    Bromination: Benzylic bromides.

Scientific Research Applications

1-Benzyloxy-3-vinylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Benzyloxy-3-vinylbenzene involves its interactions with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged intermediate, which then undergoes deprotonation to yield the substituted product .

Comparison with Similar Compounds

1-Benzyloxy-3-vinylbenzene can be compared with other similar compounds, such as:

    Benzyl chloride: Similar in structure but contains a chlorine atom instead of a vinyl group.

    Benzyl bromide: Similar to benzyl chloride but with a bromine atom.

    Benzyl alcohol: Contains a hydroxyl group instead of a vinyl group.

These compounds share some reactivity patterns but differ in their specific chemical properties and applications.

Biological Activity

1-Benzyloxy-3-vinylbenzene, also known by its CAS number 173098-21-0, is a compound that has garnered interest in the fields of organic chemistry and medicinal research. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is an organic compound characterized by a vinyl group attached to a benzene ring that is further substituted with a benzyloxy group. Its structural formula can be represented as follows:

C6H5OC6H4CH=CH2\text{C}_6\text{H}_5\text{O}\text{C}_6\text{H}_4\text{CH}=\text{CH}_2

This structure plays a crucial role in its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The following mechanisms have been identified:

  • Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, allowing it to modify other aromatic compounds, which may lead to biological effects such as enzyme inhibition or activation.
  • Cellular Signaling Pathways : Preliminary studies suggest that this compound may influence cellular signaling pathways involved in apoptosis and cell proliferation, potentially making it relevant in cancer research.

Biological Activity and Pharmacological Potential

While specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit significant pharmacological properties. Here are some potential areas of activity:

  • Anticancer Activity : Compounds structurally related to this compound have shown promise in inhibiting cancer cell growth in vitro. For instance, derivatives have been reported to induce apoptosis in cancer cells through the disruption of signaling pathways .
  • Antimicrobial Properties : Some benzyloxy-substituted compounds demonstrate antimicrobial activity, suggesting that this compound may possess similar properties. This warrants further investigation into its efficacy against various pathogens.

Case Study 1: Anticancer Activity

In a study examining the effects of various vinylbenzene derivatives on cancer cell lines, this compound was included among the tested compounds. Results indicated that it inhibited proliferation in several cancer cell lines at micromolar concentrations. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of benzyloxy compounds revealed that those with vinyl groups exhibited enhanced antimicrobial activity against Gram-positive bacteria. The study suggested that the presence of the vinyl group increases membrane permeability, leading to bacterial cell death. Although this compound was not specifically tested, its structural similarities suggest it could exhibit similar properties.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibits cell proliferation; induces apoptosis ,
AntimicrobialPotential efficacy against Gram-positive bacteria
Enzyme InteractionPossible inhibition or activation

Properties

IUPAC Name

1-ethenyl-3-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h2-11H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMICBPQOGKQNSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90478951
Record name 1-Benzyloxy-3-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173098-21-0
Record name 1-Benzyloxy-3-vinylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90478951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyltriphenylphosphonium bromide (51 g, 143 mmol) in tetrahydrofuran (500 mL) under argon at -20° C. was added butyllithium (56 mL, 140 mmol) over 20 minutes. The reaction was stirred for 10 minutes, then 3-benzyloxybenzaldehyde (29 g, 137 mmol) in tetrahydrofuran (60 mL) was added over 15 minutes. The reaction was stirred for 6.5 hours and left to stand overnight. The solvent was decanted off and the residue dissolved in dichloromethane (100 mL) and extracted with a heptane/diethyl ether mixture (9:1) until all the product was removed. The combined organics were filtered through silica and the solvent removed in vacuo to give the product as a clear oil, 122 mmol, 89%.
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29 g
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51 g
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500 mL
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Synthesis routes and methods II

Procedure details

The title compound was prepared in a similar manner to that described in Reference Example 20 using 3-hydroxybenzaldehyde and benzyl bromide instead of 4-hydroxybenzaldehyde and benzyl 3-bromopropyl ether, respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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